
4-Amino-2-hydroxy-3,3-dimethylbutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-hydroxy-3,3-dimethylbutanal is an organic compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and an aldehyde group attached to a butane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-hydroxy-3,3-dimethylbutanal can be achieved through several methods. One common approach involves the alkylation of isobutene with ethylene to form 3,3-dimethylbutanol, which is then oxidized to 3,3-dimethylbutanal
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes typically utilize catalysts and optimized reaction conditions to maximize yield and purity. For example, the vapor phase dehydrogenation of 3,3-dimethylbutanol over a copper catalyst is a common method used to produce 3,3-dimethylbutanal .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-hydroxy-3,3-dimethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Amino-2-hydroxy-3,3-dimethylbutanoic acid.
Reduction: 4-Amino-2-hydroxy-3,3-dimethylbutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-hydroxy-3,3-dimethylbutanal has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 4-Amino-2-hydroxy-3,3-dimethylbutanal involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylbutanal: Lacks the amino and hydroxyl groups, making it less versatile in chemical reactions.
4-Amino-3,3-dimethylbutanal: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
2-Hydroxy-3,3-dimethylbutanal: Lacks the amino group, which limits its use in certain biological and chemical applications.
Uniqueness
4-Amino-2-hydroxy-3,3-dimethylbutanal is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in various chemical and biological processes. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
4-amino-2-hydroxy-3,3-dimethylbutanal |
InChI |
InChI=1S/C6H13NO2/c1-6(2,4-7)5(9)3-8/h3,5,9H,4,7H2,1-2H3 |
InChI-Schlüssel |
FLEGYOZIUTULDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN)C(C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(2-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13217883.png)
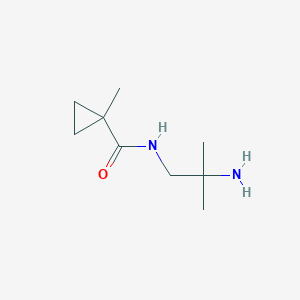
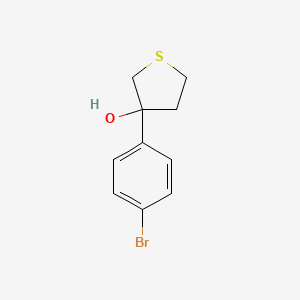
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)

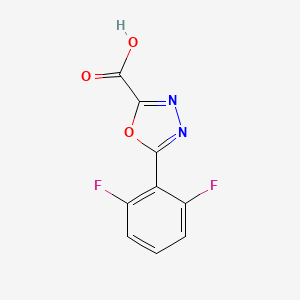
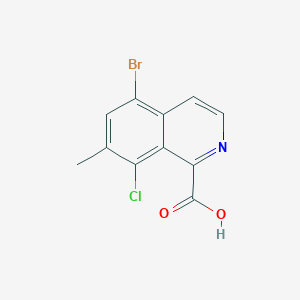

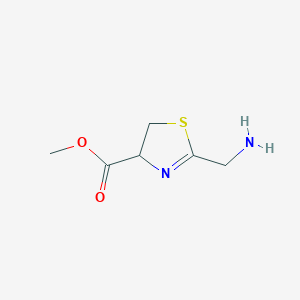

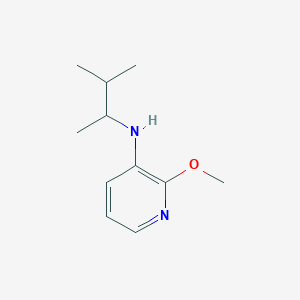

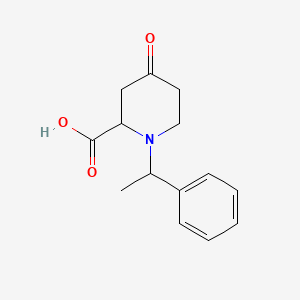
![(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)
